molecular formula C10H14O4 B1263002 Botryolide B

Botryolide B

Cat. No. B1263002
M. Wt: 198.22 g/mol
InChI Key: JCWPVPJYCLLPQL-SCKAFXQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Botryolide B is a natural product found in Botryotrichum with data available.

Scientific Research Applications

Concise Total Synthesis of Botryolide B

An efficient method for the total synthesis of Botryolide B was developed, involving esterification and ring-closing metathesis (RCM) as pivotal steps to construct the macrolactone ring system. This synthesis approach provides a streamlined route to Botryolide B, highlighting its potential for further scientific research applications beyond drug development (Mohapatra et al., 2014).

Stereoselective Synthesis and Bioevaluation

The first stereoselective synthesis of Botryolide-E, closely related to Botryolide B, has been accomplished, confirming its absolute configuration. Additionally, Botryolide-E demonstrated significant antimicrobial activity against various bacteria and fungi in bioevaluation studies, suggesting that similar compounds like Botryolide B may also possess notable biological properties (Reddy et al., 2011).

Synthesis and Protecting Group-Free Approach

A highly concise and protecting group-free synthesis method for Botryolide-E was developed from (R)-propylene oxide, utilizing key steps like Hoveyda Grubbs cross metathesis. This approach emphasizes the accessibility and potential versatility of Botryolide B and related compounds in research applications (Rao et al., 2013).

Total Synthesis and RCM Protocol

A convergent stereoselective total synthesis for Botryolide B was reported, employing a common synthetic strategy that includes ring-closing metathesis of epoxy dienoic esters. This synthesis pathway reinforces the chemical tractability of Botryolide B, facilitating its use in various scientific studies (Krishna & Rao, 2010).

properties

Product Name

Botryolide B

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

(1S,3R,7R,8E,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one

InChI

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+/t6-,7+,8-,9+/m1/s1

InChI Key

JCWPVPJYCLLPQL-SCKAFXQUSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H](O2)/C=C/[C@@H](CC(=O)O1)O

Canonical SMILES

CC1CC2C(O2)C=CC(CC(=O)O1)O

synonyms

botryolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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